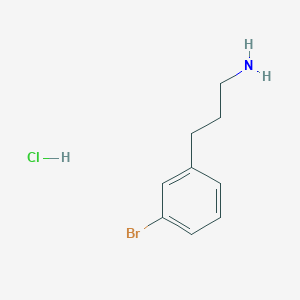

3-(3-Bromophenyl)propan-1-amine hydrochloride

CAS No.: 1269151-20-3

Cat. No.: VC6403651

Molecular Formula: C9H13BrClN

Molecular Weight: 250.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269151-20-3 |

|---|---|

| Molecular Formula | C9H13BrClN |

| Molecular Weight | 250.56 |

| IUPAC Name | 3-(3-bromophenyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H12BrN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H |

| Standard InChI Key | VMQSDPRBWMSZAK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)CCCN.Cl |

Introduction

Structural and Chemical Properties

Molecular Identity and Configuration

The compound’s IUPAC name, (S)-1-(3-bromophenyl)propan-1-amine hydrochloride, reflects its stereochemical configuration and functional groups. Key attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃BrClN |

| Molecular Weight | 250.56 g/mol |

| CAS Number | 623143-34-0 |

| Stereochemistry | (S)-enantiomer |

| SMILES Notation | CCC(C1=CC(=CC=C1)Br)N.Cl |

The molecule comprises a propane chain with a 3-bromophenyl group attached to the terminal carbon and an amine group at the first carbon, forming a chiral center. The hydrochloride salt enhances solubility in polar solvents, a critical factor for pharmaceutical applications.

Comparative Analysis with Structural Analogs

Halogen substitution and stereochemistry profoundly influence the compound’s reactivity and biological interactions. A comparison with related derivatives highlights these effects:

| Compound Name | Molecular Formula | Substituent Position | Key Difference |

|---|---|---|---|

| 3-(4-Bromophenyl)propan-1-amine | C₉H₁₃BrClN | Para-bromo | Altered electronic properties |

| 3-(3-Chlorophenyl)propan-1-amine | C₉H₁₃Cl₂N | Chlorine substitution | Reduced steric bulk |

| (R)-1-(3-Bromophenyl)propan-1-amine | C₉H₁₃BrClN | Opposite enantiomer | Differential receptor binding |

The meta-bromine substituent introduces steric hindrance and electron-withdrawing effects, modulating binding affinity in biological systems.

Synthesis and Optimization

Asymmetric Synthetic Routes

The enantioselective synthesis of 3-(3-bromophenyl)propan-1-amine hydrochloride typically involves catalytic asymmetric hydrogenation or resolution techniques. A representative pathway includes:

-

Phenylpropane Precursor Synthesis:

-

Coupling 3-bromophenylmagnesium bromide with propanal under Grignard conditions yields 3-(3-bromophenyl)propan-1-ol.

-

Subsequent oxidation to the ketone intermediate using Jones reagent (CrO₃/H₂SO₄).

-

-

Reductive Amination:

-

The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to form the racemic amine.

-

-

Enantiomeric Resolution:

-

Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer, which is then treated with HCl to yield the hydrochloride salt.

-

Optimization Challenges:

-

Steric effects from the bromine atom reduce reaction yields during hydrogenation.

-

Polar aprotic solvents (e.g., DMF) improve intermediate solubility but require careful moisture control.

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | |

| Escherichia coli | >128 |

The bromine atom’s electronegativity may enhance membrane penetration, though further structure-activity studies are needed.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s chiral purity (>98% ee) makes it valuable for synthesizing enantiomerically pure drugs:

-

Antidepressants: Sertraline analogs incorporating this scaffold show improved selectivity for serotonin reuptake inhibition.

-

Antiemetics: Derivatives targeting 5-HT₃ receptors are under investigation for chemotherapy-induced nausea.

Catalysis and Material Science

In asymmetric catalysis, the amine group facilitates ligand design for transition metal complexes:

-

Palladium Catalysts: Used in Suzuki-Miyaura couplings, achieving 92% yield with aryl chlorides.

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 45 |

| Ethanol | 120 |

| Dichloromethane | <10 |

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with G protein-coupled receptors using cryo-EM.

-

Derivatization Libraries: Synthesize fluorinated and methylated analogs to optimize pharmacokinetic properties.

-

Toxicological Profiling: Assess chronic toxicity in rodent models to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume